molecular formula C23H22N2O B2541858 1-(3-methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole CAS No. 537017-87-1

1-(3-methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole

Cat. No.: B2541858
CAS No.: 537017-87-1
M. Wt: 342.442
InChI Key: KQKJZJYDHLAJOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C23H22N2O and its molecular weight is 342.442. The purity is usually 95%.
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Scientific Research Applications

Angiotensin II Receptor Antagonists

The development of nonpeptide angiotensin II receptor antagonists, such as N-(biphenylylmethyl)imidazoles, has shown potent antihypertensive effects upon oral administration. The acidic group at the 2'-position of the biphenyl is crucial for high affinity for the AII receptor and good oral antihypertensive potency, with tetrazole derivatives like DuP 753 being in development for hypertension treatment (Carini et al., 1991).

High-Temperature Proton-Conducting Polymer Electrolyte

Imidazole and 1-methyl imidazole have been used as additives in polybenzimidazole (PBI) equilibrated with phosphoric acid (PA), demonstrating a system that acts as a high-temperature proton-conducting polymer electrolyte. The influence of different concentrations of these additives on the conductivity of membranes was measured, showing potential applications in fuel cell technologies (Schechter & Savinell, 2002).

Ferroelectricity and Antiferroelectricity in Benzimidazoles

The study of benzimidazoles, including their imidazole units, has revealed their potential in electric polarity and switchability through proton tautomerization, even in the crystalline state. This research opens pathways for the application of such molecules in lead- and rare-metal-free ferroelectric devices due to their high electric polarization and thermal robustness (Horiuchi et al., 2012).

Ruthenium(II) Complexes in Catalysis

Ruthenium(II) complexes with heteroditopic N-heterocyclic carbene ligands have been developed as efficient catalysts for C-N bond formation via a hydrogen-borrowing strategy under solvent-free conditions. These complexes, incorporating imidazol-2-ylidene and triazol-5-ylidene ligands, have shown remarkable activity in synthesizing various substituted quinolines, highlighting their importance in homogeneous catalysis (Donthireddy et al., 2020).

Antiviral Activity of Benzyl-substituted Imidazo[1,5-a]-1,3,5-triazine Derivatives

Research into benzyl-substituted imidazo[1,5-a]-1,3,5-triazine derivatives has shown selective biological activity against ortho- and paramyxoviruses, suggesting their potential as antiviral agents. This study emphasizes the importance of the simultaneous presence of benzyl and thio structural units for antiviral efficacy (Golankiewicz et al., 1995).

Future Directions

The future research directions could involve studying the biological activity of this compound, given the known activities of benzimidazoles . Additionally, the compound’s potential applications in materials science could be explored .

Properties

IUPAC Name

2-[(4-methylphenoxy)methyl]-1-[(3-methylphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O/c1-17-10-12-20(13-11-17)26-16-23-24-21-8-3-4-9-22(21)25(23)15-19-7-5-6-18(2)14-19/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKJZJYDHLAJOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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